molecular formula C7H12FN B13014715 2-Fluoro-8-azabicyclo[3.2.1]octane

2-Fluoro-8-azabicyclo[3.2.1]octane

Katalognummer: B13014715
Molekulargewicht: 129.18 g/mol
InChI-Schlüssel: RRCGTFHTQUKZPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of a fluorine atom at the 2-position adds unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the required stereochemical information. This process often involves the use of chiral catalysts to achieve the desired stereoselectivity .

Another approach involves the desymmetrization of achiral tropinone derivatives. This method allows for the direct formation of the bicyclic scaffold with the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound vary depending on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound adds unique chemical properties, such as increased stability and reactivity, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C7H12FN

Molekulargewicht

129.18 g/mol

IUPAC-Name

2-fluoro-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C7H12FN/c8-6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2

InChI-Schlüssel

RRCGTFHTQUKZPZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CCC1N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.